molecular formula C24H18F2N2O2 B2424003 (2Z)-2-[(3,5-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide CAS No. 1327170-94-4

(2Z)-2-[(3,5-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2424003
CAS No.: 1327170-94-4
M. Wt: 404.417
InChI Key: HHIBNEYPQXTRBG-PNHLSOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-[(3,5-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C24H18F2N2O2 and its molecular weight is 404.417. The purity is usually 95%.
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Biological Activity

The compound (2Z)-2-[(3,5-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide is a derivative of chromene that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a chromene core substituted with a difluorophenyl imine and a dimethylphenyl group. The structural complexity contributes to its biological properties, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets. It has been studied for its potential as an inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. The structure-activity relationship (SAR) indicates that the presence of the carboxamide group is crucial for activity against MAO-B, as it influences the compound's conformation and binding affinity to the enzyme's active site .

Biological Activities

  • MAO-B Inhibition :
    • Studies have shown that chromone derivatives can act as selective MAO-B inhibitors. For instance, modifications in the structure significantly affect their inhibitory potency. The presence of electron-withdrawing groups like fluorine enhances MAO-B inhibition .
  • Anticancer Properties :
    • Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For example, related chromone carboxamides exhibited IC50 values in the low micromolar range against HepG2 and HeLa cells, suggesting strong anticancer potential .
  • Antimicrobial Activity :
    • Some derivatives have been evaluated for their antibacterial properties, showing effectiveness against gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate moderate antibacterial activity .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsIC50 Values (µM)Reference
MAO-B Inhibition3-Substituted chromone derivatives0.5 - 10
AnticancerN-phenyl coumarin-3-carboxamides0.39 - 4.85
AntibacterialChromone derivatives1 - 128

Detailed Findings

A study on chromone derivatives highlighted that substituents at specific positions significantly impact biological activity. For instance, compounds with a 3-substituted carboxamide showed enhanced MAO-B inhibition compared to those with substitutions at other positions .

Additionally, a recent investigation focused on the DPP-4 inhibitory activity of structurally similar compounds revealed that certain modifications led to a significant increase in potency, underscoring the importance of structural design in drug development .

Properties

IUPAC Name

2-(3,5-difluorophenyl)imino-N-(2,4-dimethylphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F2N2O2/c1-14-7-8-21(15(2)9-14)28-23(29)20-10-16-5-3-4-6-22(16)30-24(20)27-19-12-17(25)11-18(26)13-19/h3-13H,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIBNEYPQXTRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=CC(=C4)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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